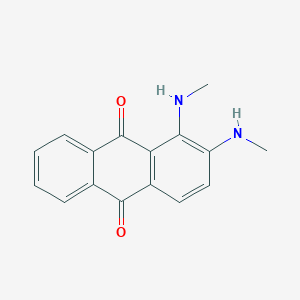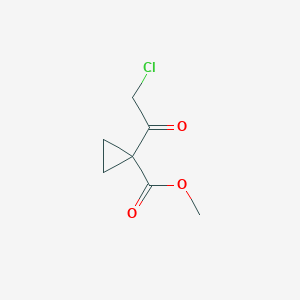
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agriculture: It can be used in the development of agrochemicals, such as plant growth regulators
Mécanisme D'action
The mechanism of action of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but contains an amino group instead of a chloroacetyl group.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Another similar compound with dichloro substitution on the cyclopropane ring.
Uniqueness
This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9ClO3 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
methyl 1-(2-chloroacetyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 |
Clé InChI |
NLMIBMNVIZHEEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
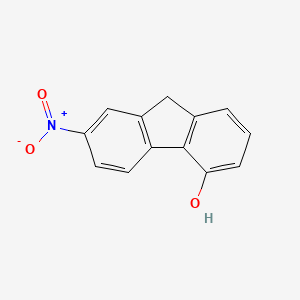
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
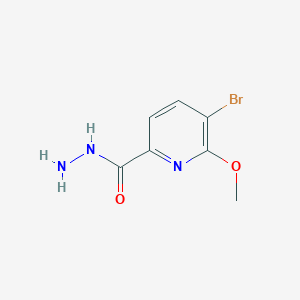
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
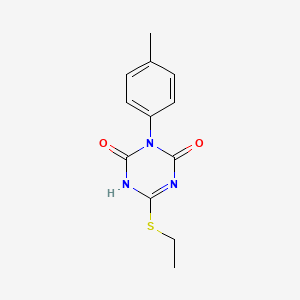

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
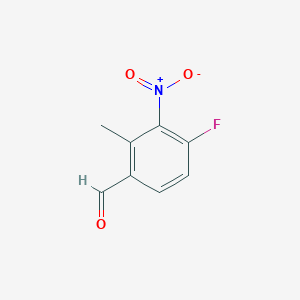
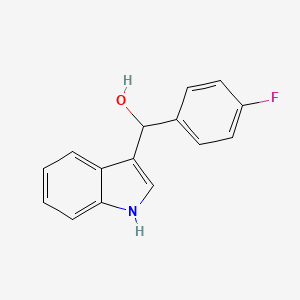


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
